5-tert-butyl-1-methyl-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole
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Overview
Description
5-tert-butyl-1-methyl-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-1-methyl-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a diketone, followed by cyclization to form the imidazo[4,5-c]pyrazole ring system . The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-1-methyl-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-tert-butyl-1-methyl-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-tert-butyl-1-methyl-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with similar chemical properties.
Pyrazole: Another related compound that shares the pyrazole ring system.
Benzimidazole: Contains both benzene and imidazole rings, offering different biological activities.
Uniqueness
5-tert-butyl-1-methyl-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole is unique due to its specific substitution pattern and the combination of imidazole and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
IUPAC Name |
5-tert-butyl-1-methyl-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-7(2)8-9-10(16(6)15-8)14-11(13-9)12(3,4)5/h7H,1-6H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPYTOQDLNZHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C2=C1NC(=N2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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